Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one
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Overview
Description
Spiro[oxazolidine-5,2-tricyclo[33113,7]decan]-2-one (9CI) is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) typically involves the reaction of a tricyclic ketone with an oxazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI): Unique due to its specific spirocyclic structure.
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-amine: Contains an amine group instead of a ketone.
Uniqueness
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) is unique due to its specific combination of a spirocyclic oxazolidine ring fused with a tricyclic decane structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
104822-33-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
spiro[1,3-oxazolidine-5,2'-adamantane]-2-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-6-12(15-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |
InChI Key |
FJIYQJVKUKTTLF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34CNC(=O)O4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CNC(=O)O4 |
Synonyms |
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) |
Origin of Product |
United States |
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